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Compound of Interest

Compound Name: 1-Methoxy-2-phenoxybenzene

Cat. No.: B154679 Get Quote

An In-Depth Technical Guide to 1-Methoxy-2-phenoxybenzene (CAS No. 1695-04-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Methoxy-2-phenoxybenzene, also known as 2-phenoxyanisole, is an aromatic ether that

serves as a valuable structural motif and synthetic intermediate in medicinal chemistry and

materials science. Its diaryl ether linkage is a key feature in numerous biologically active

molecules and functional polymers. This guide provides a comprehensive technical overview of

its chemical identity, physicochemical properties, synthesis methodologies with mechanistic

insights, and applications. A detailed, field-tested protocol for its synthesis via the Ullmann

condensation is presented, alongside a summary of its spectroscopic signature and essential

safety protocols. This document is intended to serve as an expert resource for scientists

leveraging this molecule in their research and development endeavors.

Chemical Identity and Physicochemical Properties
1-Methoxy-2-phenoxybenzene is uniquely identified by its Chemical Abstracts Service (CAS)

number: 1695-04-1.[1][2] This identifier distinguishes it from its structural isomers, 1-methoxy-

3-phenoxybenzene (CAS: 1655-68-1) and 1-methoxy-4-phenoxybenzene (CAS: 1655-69-2).[3]

[4] The core molecular structure consists of a phenoxy group attached to a methoxybenzene

(anisole) ring at the ortho position.

Table 1: Chemical Identifiers and Core Properties
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Identifier Value Source

CAS Number 1695-04-1 [1][2]

IUPAC Name 1-methoxy-2-phenoxybenzene [1]

Synonyms
2-Phenoxyanisole, o-

Methoxyphenyl phenyl ether
[1]

Molecular Formula C₁₃H₁₂O₂ [1][2]

Molecular Weight 200.23 g/mol [1][2]

InChIKey
ROXWCQWMXHSVNZ-

UHFFFAOYSA-N
[1][2]

SMILES
COC1=CC=CC=C1OC2=CC=

CC=C2
[1][2]

Table 2: Physicochemical Data

Property Value Notes

Physical State Solid or Liquid
Assumed based on related

diaryl ethers.[5]

Molecular Weight 200.23 g/mol Computed value.[1]

Boiling Point Data not readily available -

Melting Point Data not readily available -

Density Data not readily available -

Synthesis and Mechanistic Insights: The Ullmann
Condensation
The formation of the diaryl ether bond in 1-methoxy-2-phenoxybenzene is most classically

achieved through the Ullmann condensation. This reaction involves the copper-catalyzed

coupling of a phenol with an aryl halide. Recent advancements have introduced palladium-

catalyzed methods, but the Ullmann synthesis remains a robust and fundamental approach.[6]
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Principle and Rationale
The Ullmann condensation is a cornerstone of C-O bond formation in aromatic systems. The

synthesis of 1-methoxy-2-phenoxybenzene couples 2-methoxyphenol (guaiacol) with an

activated aryl halide, typically bromobenzene or iodobenzene.

Catalyst: A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is the

essential catalyst. The Cu(I) species is believed to undergo oxidative addition with the aryl

halide to form a Cu(III) intermediate, which then facilitates the coupling with the phenoxide.

The use of ligands like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) can significantly

accelerate the reaction, allowing for milder conditions.[6]

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is

required to deprotonate the phenol, forming the more nucleophilic phenoxide anion. Cs₂CO₃

is often preferred for its higher solubility and ability to promote faster reaction rates.[6]

Solvent: A high-boiling point, polar aprotic solvent like pyridine, N,N-dimethylformamide

(DMF), or N-methyl-2-pyrrolidone (NMP) is used to ensure the reactants remain in solution at

the elevated temperatures required for the reaction.[6]

Experimental Protocol: Synthesis of 1-Methoxy-2-
phenoxybenzene
This protocol is a representative method and should be performed by trained chemists with

appropriate safety precautions.

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer,

reflux condenser, and a nitrogen inlet, add 2-methoxyphenol (1.0 eq.), potassium carbonate

(2.0 eq.), and copper(I) iodide (0.1 eq.).

Solvent and Reagent Addition: Add anhydrous pyridine as the solvent to create a stirrable

slurry. Add bromobenzene (1.1 eq.) to the mixture.

Reaction Execution: Heat the reaction mixture to reflux (typically 115-120 °C) under a

nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC)

until the starting material (2-methoxyphenol) is consumed (typically 12-24 hours).
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Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a

pad of celite to remove the copper catalyst and inorganic salts.

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M

hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure. The resulting crude product can be purified

by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure

1-methoxy-2-phenoxybenzene.

Synthesis Workflow Diagram

2-Methoxyphenol
(Guaiacol)

Ullmann Condensation
(Reflux, 12-24h)

Bromobenzene
CuI (cat.)

K₂CO₃ (base)
Pyridine (solvent)

1-Methoxy-2-phenoxybenzene

Click to download full resolution via product page

Caption: Ullmann condensation workflow for synthesizing 1-methoxy-2-phenoxybenzene.

Applications in Drug Discovery and Materials
Science
The diaryl ether scaffold is a privileged structure in medicinal chemistry due to its metabolic

stability and optimal geometry for binding to various biological targets. While specific
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applications of 1-methoxy-2-phenoxybenzene are often as a precursor, the core structure is

relevant.

Hormone Analogs: The diaryl ether linkage is the central feature of thyroid hormones like

thyroxine (T4) and triiodothyronine (T3).[5] Synthesizing derivatives of 1-methoxy-2-
phenoxybenzene allows for the exploration of novel hormone analogs and thyroid receptor

modulators.

Flame Retardants: Polybrominated diphenyl ethers (PBDEs) are widely used as flame

retardants.[5] The synthesis of novel, potentially less toxic, halogenated derivatives can be

explored starting from this basic scaffold.

Polymer Science: The stability of the ether bond makes it a candidate for inclusion in high-

performance polymers like polyimides and polyamides, where it can enhance thermal

stability and modify solubility.[5]

Fragrance Industry: Diphenyl ether itself is used extensively in soap perfumes due to its

geranium-like scent and stability.[5] Methoxy-substituted derivatives like 1-methoxy-2-
phenoxybenzene can be investigated as modifiers to create new fragrance profiles.

Spectroscopic Characterization
Structural elucidation of 1-methoxy-2-phenoxybenzene is confirmed through standard

spectroscopic techniques. The data presented in PubChem provides a basis for expected

results.[1]

Table 3: Expected Spectroscopic Data
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Technique Key Features

¹H NMR

Aromatic protons (multiplets in the δ 6.8-7.4

ppm range). A sharp singlet for the methoxy (-

OCH₃) protons around δ 3.8 ppm.

¹³C NMR

Signals for 12 distinct aromatic carbons, with

quaternary carbons attached to oxygen

appearing downfield. A signal for the methoxy

carbon around δ 55-56 ppm.

IR Spectroscopy

C-O-C stretching vibrations for the aryl ether

(around 1240 cm⁻¹). C-H stretching for aromatic

rings (~3050 cm⁻¹) and the methyl group

(~2950 cm⁻¹). C=C aromatic ring stretching

vibrations (1600-1450 cm⁻¹).

Mass Spectrometry

A molecular ion peak (M⁺) at m/z = 200.

Characteristic fragmentation patterns involving

the cleavage of the ether bond.

Safety, Handling, and Storage
While a specific, comprehensive Safety Data Sheet (SDS) for 1-methoxy-2-phenoxybenzene
is not widely available, hazard assessment can be based on analogous compounds like anisole

and other aryl ethers.[7][8]

Hazard Identification: Expected to be an irritant to the skin, eyes, and respiratory tract. May

be harmful if swallowed or inhaled. Handle as a hazardous chemical.

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety

goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of vapors. Avoid contact with skin and eyes. Keep away from heat, sparks, and

open flames.[9]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep

away from strong oxidizing agents.[7][9]

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not

allow it to enter the environment.

References
PubChem. (n.d.). Benzene, 1-methoxy-4-phenoxy-. National Center for Biotechnology
Information.
PubChem. (n.d.). 2-Methoxyphenyl phenyl ether. National Center for Biotechnology
Information.
PubChem. (n.d.). 1-Methoxy-2-(2-methoxyphenoxy)benzene. National Center for
Biotechnology Information.
PubChem. (n.d.). 1-Methoxy-3-phenoxybenzene. National Center for Biotechnology
Information.
ChemSynthesis. (n.d.). 1-methoxy-2-phenoxybenzene.
FooDB. (2010). Showing Compound 1-Methoxy-2-methylbenzene (FDB008787).
ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene.
Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene.
NIST. (n.d.). Benzene, 1-methoxy-4-phenoxy-. NIST WebBook.
Wikipedia. (n.d.). Diphenyl ether.
Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
Penta Chemicals. (2023). 1-methoxy-2-propanol - Safety Data Sheet.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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